molecular formula C20H34O4 B15286642 11-Deoxyprostaglandin F2alpha

11-Deoxyprostaglandin F2alpha

Cat. No.: B15286642
M. Wt: 338.5 g/mol
InChI Key: YRFLKMLJQWGIIZ-UHFFFAOYSA-N
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Description

Endogenous Genesis

11-Deoxyprostaglandin F2alpha (11-deoxy-PGF2α) is a synthetic analog of the naturally occurring Prostaglandin (B15479496) F2alpha (PGF2α). glpbio.comcaymanchem.comscbt.com As a synthetic compound, 11-deoxy-PGF2α is not produced endogenously within biological systems. Its genesis is a result of chemical synthesis.

The parent compound, PGF2α, however, is synthesized in the body from arachidonic acid. This process begins when phospholipase A₂ releases arachidonic acid from membrane phospholipids (B1166683). wikipedia.org Arachidonic acid is then converted to the unstable intermediate Prostaglandin H₂ (PGH₂) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). wikipedia.org Finally, PGH₂ is converted to PGF2α by aldo-keto reductases, such as PGF synthase. wikipedia.org An alternative pathway for PGF2α synthesis involves the reduction of Prostaglandin E₂ (PGE₂), a reaction also carried out by certain aldo-keto reductases. nih.gov

Metabolic Pathways

Specific metabolic pathways for the synthetic analog 11-deoxy-PGF2α are not extensively detailed in scientific literature. However, the metabolism of its parent compound, PGF2α, is well-characterized and provides a likely model for its breakdown.

The primary route of PGF2α metabolism involves oxidation of the 15-hydroxyl group to form 15-keto-PGF2α, followed by the reduction of the 13,14 double bond to yield 13,14-dihydro-15-keto-PGF2α. This metabolite is considered the major plasma metabolite of PGF2α. nih.gov Further degradation can occur through beta-oxidation and omega-oxidation, leading to the formation of various urinary metabolites. In some species, PGF2α can be converted to PGE2 by the action of 9-hydroxyprostaglandin dehydrogenase.

A major metabolite of prostaglandins (B1171923) released by activated mast cells is 2,3-dinor-11β-prostaglandin F2 alpha (2,3 BPG), which is measured in urine as a marker for systemic mastocytosis. mayocliniclabs.com

Properties

IUPAC Name

7-[2-hydroxy-5-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKMLJQWGIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Cellular Efflux and Elimination

Mechanisms of Cellular Efflux

While specific data on the cellular efflux of 11-deoxy-PGF2α is scarce, the general mechanisms for prostaglandins (B1171923) are understood to be facilitated by specific transporters. Prostaglandins can be released from cells to act as intercellular signals. nih.gov This process is mediated by members of the ATP-binding cassette (ABC) transporter superfamily, particularly the multidrug resistance-associated proteins (MRPs), such as MRP4. These transporters actively pump prostaglandins out of the cell.

Elimination

The elimination of prostaglandins, and likely their synthetic analogs, is a rapid and efficient process involving carrier-mediated uptake and enzymatic inactivation.

Before they can be catabolized, prostaglandins must be transported into cells from the extracellular space. This uptake is primarily handled by a specific, high-affinity prostaglandin (B15479496) transporter (PGT), also known as SLCO2A1. This transporter moves prostaglandins like PGF2α and PGE2 into cells, making them available for intracellular metabolic enzymes.

Once inside the cell, prostaglandins are rapidly inactivated by cytoplasmic enzymes. The key catabolizing enzymes are 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the active prostaglandin to its 15-keto metabolite, and 13,14-reductase, which further converts this intermediate. These enzymatic steps are crucial for terminating the biological signal of the prostaglandin. The resulting inactive metabolites are then released into the circulation for further processing and eventual elimination.

The inactive metabolites are transported out of the catabolizing cells and eliminated from the body, primarily through the kidneys and into the urine. mayocliniclabs.com The liver also plays a significant role in clearing prostaglandins from the circulation and metabolizing them. The elimination half-life of PGF2α in blood plasma is less than one minute, reflecting the high efficiency of these uptake and catabolism systems. wikipedia.org

Data Table

This table summarizes the key proteins involved in the transport and metabolism of prostaglandins, which are presumed to be relevant for 11-Deoxyprostaglandin F2alpha.

Protein Function Role in Prostaglandin Pathway
Phospholipase A₂ EnzymeReleases arachidonic acid from cell membranes for PGF2α synthesis. wikipedia.org
Cyclooxygenase (COX) EnzymeConverts arachidonic acid to Prostaglandin H₂. wikipedia.org
Aldo-keto reductases (e.g., PGF synthase) EnzymeConvert Prostaglandin H₂ to PGF2α. wikipedia.org
Prostaglandin Transporter (PGT/SLCO2A1) Influx TransporterTransports prostaglandins into cells for catabolism.
Multidrug Resistance-Associated Protein 4 (MRP4) Efflux TransporterTransports prostaglandins out of cells.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) EnzymeCatabolizes and inactivates prostaglandins.

Molecular and Cellular Pharmacology of 11 Deoxyprostaglandin F2alpha

Prostanoid Receptor-Mediated Signaling

11-Deoxyprostaglandin F2alpha is a synthetic analog of the naturally occurring Prostaglandin (B15479496) F2alpha (PGF2α). Its pharmacology is primarily understood through its interaction with prostanoid receptors, a subfamily of G-protein coupled receptors (GPCRs). As an analog of PGF2α, its actions are presumed to be mediated by the receptors that bind the parent compound.

Prostaglandin F2alpha Receptor (FP Receptor) The primary putative receptor for this compound is the Prostaglandin F2alpha receptor, commonly known as the FP receptor. This identification is based on its structural similarity to PGF2α, the endogenous ligand for the FP receptor wikipedia.orgpatsnap.com. The FP receptor is a rhodopsin-like GPCR that, upon activation, mediates a variety of physiological effects, including smooth muscle contraction patsnap.com. Functional studies have shown that this compound is a more potent agonist than PGF2α in inducing smooth muscle contractions in tissues such as the rabbit aorta and guinea pig trachea, strongly suggesting it acts via the FP receptor caymanchem.comglpbio.com.

Thromboxane (B8750289) A2 Receptor (TP Receptor) The Thromboxane A2 receptor, or TP receptor, is another likely target for this compound. The TP receptor is also a GPCR that mediates potent smooth muscle contraction in response to its primary ligand, Thromboxane A2 (TXA2) nih.gov. Given that this compound is a powerful vasoconstrictor and is approximately 20% less potent than the potent TP agonist U-46619, it is plausible that some of its effects are mediated through the TP receptor caymanchem.comglpbio.com. The human TP receptor has two isoforms, TP-alpha and TP-beta, arising from differential mRNA splicing, both of which couple to G proteins to initiate signaling nih.gov.

Mas-related G-protein-coupled Receptors (MRGPRs) Mas-related G-protein-coupled receptors are a family of GPCRs primarily expressed in sensory neurons and implicated in pain and itch modulation ebi.ac.uk. They are known to couple to the Gαq/11 signaling pathway ebi.ac.uk. However, based on available scientific literature, there is currently no direct evidence to suggest that this compound interacts with or signals through any members of the MRGPR family. Their ligands are typically peptides and small molecules distinct from prostanoids ebi.ac.uk.

While functional assays demonstrate that this compound is a highly potent agonist, specific quantitative data on its binding affinity (e.g., Ki or Kd values) and selectivity for the FP and TP receptors are not extensively detailed in the available literature. However, its increased potency in smooth muscle contraction assays compared to PGF2α suggests it possesses high affinity and/or efficacy at these prostanoid receptors caymanchem.comglpbio.com.

For context, the table below shows the binding affinities of the natural ligand PGF2α and other related compounds at various prostanoid receptors.

CompoundFP Receptor Affinity (Ki, nM)TP Receptor Affinity (Ki, nM)Reference
Prostaglandin F2alpha (PGF2α)~1-5>1000 glpbio.com
Prostaglandin E2 (PGE2)~50-150>1000 nih.gov
Prostaglandin D2 (PGD2)~5-50>1000 glpbio.com

This table provides context for typical prostanoid receptor affinities. Specific values for this compound are not available in the cited literature.

As a potent agonist at the putative FP and TP receptors, this compound is expected to activate the canonical G-protein signaling pathways associated with these receptors.

Gαq/11 Pathway: Both the FP and TP receptors predominantly couple to the Gq family of G-proteins, which includes Gαq and Gα11 wikipedia.orguni-heidelberg.desigmaaldrich.com. Database entries confirm that the human FP receptor interacts with Gαq, Gα11, Gα14, and Gα15 uni.lu. Upon receptor activation by a ligand, the Gαq/11 subunit activates Phospholipase Cβ (PLCβ) wikipedia.org. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.org. IP3 diffuses into the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG remains in the membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC) wikipedia.org. This cascade is the primary mechanism for the contractile effects of agonists on smooth muscle nih.gov.

Gα12/13 Pathway: In addition to Gαq/11, there is evidence that the FP receptor can also couple to the Gα12/13 family of G-proteins nih.gov. Activation of Gα12/13 leads to the stimulation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK) uni-heidelberg.de. The Rho/ROCK pathway is also critically involved in smooth muscle contraction, cell migration, and cytoskeletal reorganization uni-heidelberg.denih.gov.

Other G-Proteins and Second Messengers: While Gαq/11 and Gα12/13 are the principal pathways, some GPCRs can exhibit promiscuous coupling. There is some evidence suggesting FP receptors can also signal through Gαi, which typically inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels researchgate.net. However, the predominant and best-characterized signaling route for FP and TP receptors involves the activation of the PLCβ/IP3/DAG cascade, and not significant modulation of cAMP.

The activation of the FP receptor by an agonist like this compound involves the ligand binding to a pocket within the receptor's seven transmembrane domains jackwestin.comnih.gov. Cryo-electron microscopy studies of the FP receptor bound to PGF2α reveal that the ligand adopts an L-shaped conformation within the binding pocket nih.gov. The carboxyl group of the ligand's α-chain forms crucial interactions in a hydrophilic sub-pocket near the extracellular side of the receptor nih.gov.

This binding event induces a conformational change in the receptor protein jackwestin.com. This structural shift alters the intracellular loops of the receptor, creating a high-affinity binding site for its cognate G-protein (e.g., Gαq/11) nih.gov. The activated receptor then acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gα subunit. This exchange causes the Gα subunit to dissociate from the Gβγ dimer, allowing both components to interact with downstream effectors like PLCβ and initiate the signaling cascade jackwestin.com.

Receptor-Independent Cellular Interactions

Beyond its interaction with GPCRs, this compound has been shown to directly modulate the activity of certain ion channels, indicating a capacity for receptor-independent cellular effects.

TREK-1 and TREK-2 K2P Channels: Significant research has identified this compound as a modulator of the two-pore-domain potassium (K2P) channels TREK-1 (Twik-related K+ channel 1) and TREK-2. These channels are involved in setting the resting membrane potential in various cells, including nociceptive sensory neurons.

TREK-2 Activation: this compound is a potent and selective activator of TREK-2 channels, with a reported EC50 of approximately 0.294 µM.

TREK-1 Inhibition: In contrast to its effect on TREK-2, the same compound acts as an inhibitor of TREK-1 channels.

This dual activity makes this compound a valuable pharmacological tool for distinguishing between the functions of these two closely related channels. The activation of TREK-2 channels in dorsal root ganglion neurons leads to a reduction in calcium influx, suggesting a potential role in modulating nociception.

Ion ChannelEffect of this compoundPotency (EC50)Reference
TREK-2Activation~0.294 µM
TREK-1InhibitionNot specified

CNGA2 Calcium Channels: Cyclic nucleotide-gated (CNG) channels, such as CNGA2, are non-selective cation channels that are activated by the binding of cyclic nucleotides like cAMP or cGMP. They play crucial roles in sensory transduction, particularly in photoreceptors and olfactory sensory neurons, by allowing the influx of cations, including Ca2+ nih.govuniprot.org. Despite their importance in calcium signaling, a review of the scientific literature did not yield any direct evidence of modulation of CNGA2 channels by this compound.

Direct Protein Interactions and Post-Translational Modifications

Specific research detailing the direct protein interactome of this compound is not extensively documented in the scientific literature. The primary interaction is presumed to be with the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR), given its potent agonist activity relative to PGF2α. glpbio.comcaymanchem.com

Information regarding whether this compound directly induces or is a substrate for post-translational modifications (PTMs) of its target proteins is not available in the current body of research. PTMs, such as phosphorylation and glycosylation, are critical for regulating protein function, and while the broader prostaglandin signaling pathway involves numerous PTMs, the specific effects initiated by this particular analogue have not been characterized.

Intracellular Signal Transduction Pathways

While this compound is known to be a potent agonist, glpbio.comcaymanchem.com specific studies detailing the full cascade of its intracellular signal transduction pathways are not present in the available search results. The signaling pathways of the parent compound, PGF2α, are well-researched, but direct evidence confirming identical pathways for the 11-deoxy analogue is lacking.

There is a lack of specific studies focused on the activation of kinase cascades by this compound. For the related compound, 11β-Prostaglandin F2α (an isomer of PGF2α), it has been shown to induce the phosphorylation of ERK and CREB. caymanchem.com The parent compound, PGF2α, is known to activate multiple kinase pathways, including Protein Kinase C (PKC), and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.gov However, it cannot be scientifically concluded that this compound activates these same kinases without direct experimental evidence.

Detailed research on the regulation of specific transcription factors such as NF-κB and Nuclear Factor of Activated T-cells (NFAT) by this compound is not available. The parent compound, PGF2α, has been shown to stimulate skeletal muscle cell growth through a pathway dependent on the NFATc2 isoform. nih.gov This demonstrates a link between prostaglandin receptor activation and NFAT signaling, but a similar role for 11-deoxy-PGF2α has not been experimentally confirmed. Likewise, no specific data was found linking this compound to the regulation of NF-κB or broader gene expression profiles.

As a potent agonist that likely acts on the FP receptor, this compound is expected to influence intracellular calcium levels. The activation of the FP receptor by PGF2α is well-established to couple to Gq proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.gov This increase in intracellular calcium is a key event in mediating physiological responses like smooth muscle contraction. nih.gov Although this compound is a more potent inducer of smooth muscle contraction than PGF2α, glpbio.comcaymanchem.com specific studies characterizing the dynamics of calcium mobilization in response to this particular analogue are not available.

Data Tables

Due to the limited availability of specific research data for this compound in the areas outlined, data tables detailing research findings could not be generated.

Biological Roles and Pathophysiological Involvement of 11 Deoxyprostaglandin F2alpha

Contributions to Cellular Homeostasis

Scientific literature sourced for this article did not provide specific data on the direct roles of 11-Deoxyprostaglandin F2alpha in the regulation of cellular homeostasis.

Regulation of Cell Proliferation and Apoptosis

There is currently a lack of specific research findings detailing the direct involvement of this compound in the modulation of cell proliferation or the induction of apoptosis. While its parent compound, Prostaglandin (B15479496) F2alpha (PGF2α), has been studied for these effects nih.govnih.govnih.govresearchgate.net, such roles have not been specifically elucidated for the 11-deoxy variant.

Influence on Cellular Differentiation and Senescence

The influence of this compound on the processes of cellular differentiation and senescence remains an area with limited specific research. Studies have explored the role of related prostaglandins (B1171923) in differentiation processes, such as the involvement of PGF2α in chondrocyte differentiation nih.gov, but a direct link to this compound has not been established in the reviewed literature. Similarly, its role in cellular senescence is not documented.

Participation in Physiological Processes (Mechanistic Studies)

Research has primarily focused on the potent activity of this compound as a smooth muscle contractile agent.

Modulation of Smooth Muscle Contractility (e.g., Uterine Myometrium, Vascular Smooth Muscle, Airway Smooth Muscle)

This compound is a synthetic analog of PGF2α and has been identified as a potent agonist for inducing smooth muscle contractions. caymanchem.com Its activity has been observed across various types of smooth muscle tissue.

Vascular and Airway Smooth Muscle: Studies have demonstrated that this compound is a more powerful contractile agent than its parent compound, PGF2α, in several smooth muscle preparations. caymanchem.com For instance, it effectively induces contractions in the rabbit aorta, dog saphenous vein, and guinea pig trachea. caymanchem.com Its potency is estimated to be approximately 80% of that of U-46619, a stable thromboxane (B8750289) A2 mimetic known for its strong vasoconstrictor effects. caymanchem.com Furthermore, a closely related fluorinated analog, 11-fluoro-11-deoxyprostaglandin F2alpha, exhibits thromboxane A2-like activity, reinforcing the understanding of this compound class as potent smooth muscle constrictors. nih.gov

Uterine Myometrium: While PGF2α is well-known for its role in stimulating uterine myometrial contractions nih.govfrontiersin.orgnih.gov, specific mechanistic studies detailing the direct effects of this compound on the uterine myometrium were not available in the sourced literature.

Interactive Table: Comparative Contractile Potency of this compound

Tissue PreparationAgonistObserved EffectRelative Potency
Rabbit AortaThis compoundContractionMore potent than PGF2α
Dog Saphenous VeinThis compoundContractionMore potent than PGF2α
Guinea Pig TracheaThis compoundContractionMore potent than PGF2α

Regulation of Vascular Tone and Endothelial Function

The ability of this compound to induce potent contraction of vascular smooth muscle, such as the rabbit aorta and dog saphenous vein, indicates its direct role in regulating vascular tone by promoting vasoconstriction. caymanchem.com This action contributes to an increase in blood pressure.

The specific influence of this compound on endothelial function has not been detailed in the reviewed scientific literature. While the endothelium is a key regulator of vascular tone through the release of various vasoactive factors nih.gov, the direct interaction of this specific prostaglandin with endothelial cells remains to be characterized.

Immune Cell Function and Modulation of Inflammatory Responses

Specific data on the role of this compound in modulating immune cell function or inflammatory responses is not available in the sourced literature. Prostaglandins, as a class, are known to be significant mediators in inflammation, with compounds like PGE2 and PGD2 having well-documented pro-inflammatory effects. nih.gov However, the specific contribution of this compound to these complex processes has not been individually characterized.

Involvement in Reproductive Physiology

Prostaglandins are crucial mediators in the complex interplay between the developing embryo and the maternal reproductive tract. nih.gov Specifically, Prostaglandin F2α (PGF2α) has been identified as a key player in establishing a successful pregnancy. nih.govnih.gov While historically known for its role in corpus luteum regression, the high concentrations of PGF2α in the uterine lumen during the implantation period suggest a more direct role in embryo-maternal interactions. nih.gov

Research using a porcine model has shown that the conceptus (the embryo and its associated membranes) and its signaling molecule, estradiol-17β, increase the expression of the PGF2α receptor (PTGFR) in the endometrium. nih.gov This receptor is predominantly found in the luminal and glandular epithelial cells, as well as in the blood vessels of the endometrium. nih.gov This localization suggests a direct influence of PGF2α on the uterine lining where implantation occurs.

Detailed Research Findings:

Angiogenesis: PGF2α has been shown to promote angiogenesis, the formation of new blood vessels, which is a critical process for the development of the placenta and the establishment of a robust maternal-fetal connection. nih.govnih.gov Studies have demonstrated that PGF2α stimulates the expression of angiogenic factors like vascular endothelial growth factor (VEGF), angiopoietins (ANGPTs), and fibroblast growth factor 2 (FGF2) at the embryo-maternal interface. nih.gov

Gene Expression: PGF2α influences the expression of genes involved in tissue remodeling and the intricate communication between the conceptus and the mother. nih.gov This modulation of gene expression is vital for creating a receptive uterine environment for the implanting embryo.

Decidualization: While direct studies on this compound are limited, related research has highlighted the importance of prostaglandin receptors in decidualization, the transformation of the uterine lining to support implantation. sciencedaily.com The activation of prostaglandin receptors, such as DP and EP4, by their respective prostaglandins (PGD2 and PGE2) enhances decidualization, suggesting that targeting these pathways could be a potential strategy for addressing implantation issues. sciencedaily.com

Renal Physiological Effects

Prostaglandin F2α is a significant cyclooxygenase-mediated metabolite of arachidonic acid within the kidney. nih.gov Its synthesis can occur through two primary pathways: directly from PGH2 via PGF synthase or through the enzymatic conversion of PGE2 by PGE9 ketoreductase. nih.gov The biological actions of PGF2α in the kidney are mediated by G protein-coupled transmembrane receptors, which, upon activation, lead to an increase in intracellular calcium. nih.gov

The presence of PGF2α and its receptors is well-documented in the kidney, where they participate in various physiological and pathophysiological processes. nih.gov Renal prostaglandins, including PGF2α, are involved in the regulation of renal vascular resistance and glomerular filtration rate. nih.gov They also play a role in the intricate mechanisms controlling renin secretion, which is a key component of the renin-angiotensin system that regulates blood pressure and fluid balance. nih.gov

Detailed Research Findings:

Association with Renal Function: In patients with autosomal dominant polycystic kidney disease, elevated serum levels of oxidative stress markers, including 8-isoprostane and PGF2α, have been correlated with the glomerular filtration rate (GFR) and kidney volume. nih.gov This finding suggests a potential link between PGF2α and the progression of cystic kidney disease. nih.gov

Vasopressin Interaction: Studies in rats with diabetes insipidus have shown that vasopressin (antidiuretic hormone) stimulates the renal production and excretion of both PGE2 and PGF2α. nih.gov This has led to the hypothesis that the increased synthesis of these prostaglandins may serve as a negative feedback mechanism to modulate the actions of vasopressin on the renal tubules. nih.gov

Mechanistic Insights into Pathological Conditions

Role in Oxidative Stress-Related Disorders and Lipid Peroxidation-Associated Conditions

11-Deoxyprostaglandin F2α is closely linked to conditions characterized by oxidative stress and lipid peroxidation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. nih.gov This can lead to damage to essential cellular components like lipids, proteins, and DNA. nih.gov

Prostaglandin F2α itself can induce oxidative stress. For instance, in the corpus luteum, PGF2α-induced cell death is associated with an oxidative stress response. nih.gov Interestingly, this process also triggers an adaptive antioxidant response, as evidenced by a transient increase in catalase activity, an important antioxidant enzyme. nih.gov This suggests a complex interplay where PGF2α not only promotes oxidative stress but also elicits a protective cellular response.

Detailed Research Findings:

Marker of Oxidative Stress: Elevated levels of PGF2α metabolites, such as 2,3-dinor-11-beta-prostaglandin F2 alpha (2,3 BPG), in urine are considered markers for conditions involving mast cell activation, which is often associated with inflammatory and oxidative processes. mayocliniclabs.com However, it's important to note that elevated levels are not exclusive to systemic mastocytosis and can be seen in other conditions like angioedema and urticaria. mayocliniclabs.com

Nrf2 Pathway Activation: Research has shown that prostaglandin signaling can activate the Nrf2 pathway, a key regulator of the antioxidant response. nih.govahajournals.org For example, PGD2, a related prostaglandin, and its metabolites have been found to protect the heart against ischemia-reperfusion injury by activating Nrf2. ahajournals.org This highlights a potential protective mechanism mediated by prostaglandins in the face of oxidative stress.

Involvement in Cardiovascular Pathophysiology

Prostaglandin F2α and its signaling pathways have been implicated in various aspects of cardiovascular disease, including hypertension and portal hypertension. nih.govmdpi.comnih.gov The PGF2α receptor, known as the FP receptor, is expressed in key cardiovascular regulatory tissues such as preglomerular arterioles and the hypothalamus. nih.gov

Detailed Research Findings:

Hypertension: Studies in animal models have demonstrated that PGF2α can dose-dependently increase blood pressure through the activation of the FP receptor. nih.gov Conversely, deletion of the FP receptor has been shown to lower blood pressure, accompanied by reductions in plasma renin, angiotensin, and aldosterone (B195564) levels. nih.gov Furthermore, a genetic variant in the PGF2α receptor gene (PTGFR) has been associated with an increased risk of hypertension in a Chinese population. mdpi.com

Portal Hypertension: In patients with chronic liver disease, there is a significant release of prostanoids, including PGF2α, from both the diseased and normal liver. nih.gov While a direct correlation between PGF2α levels in the hepatic vein and hepatic venous pressure gradient was not established, a positive correlation was found with thromboxane B2, another arachidonic acid metabolite. nih.gov Notably, the concentrations of all measured prostanoids were substantially higher in the portal vein compared to the hepatic vein. nih.gov

Atherosclerosis and Ischemia-Reperfusion Injury: PGF2α is associated with the chronic inflammation that drives the development of atherosclerosis. mdpi.com Deletion of the FP receptor has been shown to slow down the progression of atherosclerosis in animal models. nih.gov Additionally, PGF2α is implicated in the development of arrhythmias and may play a role in cardiac ischemia-reperfusion injury. mdpi.comfrontiersin.org

Pathological ConditionKey Findings Related to this compoundReferences
Hypertension PGF2α elevates blood pressure via the FP receptor. Deletion of the FP receptor lowers blood pressure. A variant in the PTGFR gene is linked to an increased risk of hypertension. nih.govmdpi.com
Portal Hypertension Significant release of PGF2α from the liver in chronic liver disease. Higher concentrations in the portal vein compared to the hepatic vein. nih.gov
Atherosclerosis PGF2α is associated with chronic inflammation in atherosclerosis. FP receptor deletion retards atherogenesis. nih.govmdpi.com
Cardiac Arrhythmias PGF2α is implicated in the development of arrhythmias. mdpi.comfrontiersin.org

Contributions to Neuroinflammation and Nociception

Prostaglandins are well-established mediators of inflammation and pain. nih.gov Neuroinflammation, characterized by the activation of immune cells in the central nervous system, is a hallmark of many neurodegenerative diseases, and prostaglandins are key players in this process. nih.gov

Detailed Research Findings:

Neuroinflammation: In the context of neurodegenerative diseases like Alzheimer's, inflammatory molecules, including prostaglandins, are found in increased concentrations in the cerebrospinal fluid and brain parenchyma. nih.gov This heightened inflammatory state is believed to be a significant driver of disease progression. nih.gov In experimental models of traumatic brain injury, there is an upregulation of the proinflammatory PGF2α and its receptor, which can exacerbate neuronal damage. nih.gov The use of an FP receptor antagonist has been shown to improve outcomes in these models, suggesting a detrimental role for PGF2α signaling in brain injury. nih.gov

Nociception: Prostaglandins play a pivotal role in sensitizing peripheral nociceptors, the sensory neurons that detect painful stimuli. nih.gov While much of the research on prostanoids and pain has focused on PGE2 and PGI2, PGF2α also contributes to nociceptive processes. The production of prostaglandins is a key target for non-steroidal anti-inflammatory drugs (NSAIDs), which exert their analgesic effects by inhibiting cyclooxygenase enzymes. nih.gov 11-Deoxyprostaglandin F2α has been identified as an activator of TREK-2 channels, which are two-pore-domain potassium channels found in dorsal root ganglion c-fiber nociceptors. medchemexpress.com By activating these channels, it can limit calcium influx, suggesting a modulatory role in nociception. medchemexpress.com

Impact on Extracellular Matrix Remodeling and Matrix Metalloproteinase (MMP) Secretion

The integrity and composition of the extracellular matrix (ECM) are critical for tissue structure and function. The continuous and dynamic process of ECM remodeling, involving the synthesis and degradation of its components, is tightly regulated. A key family of enzymes responsible for the degradation of ECM proteins are the matrix metalloproteinases (MMPs). Emerging research has highlighted the influence of certain prostaglandins on this intricate process.

Detailed research findings have illuminated the role of prostaglandins, closely related to this compound, in modulating the secretion of MMPs. A significant study investigated the effects of prostaglandins on human ciliary smooth muscle cells, which are crucial for regulating aqueous humor outflow in the eye. In this research, treatment of cultured human ciliary smooth muscle cells with prostaglandins, including Prostaglandin F2alpha and the related compound 11-deoxy-PGE1, led to a notable increase in the production and release of several MMPs. nih.gov

The study employed zymography and immunoblotting techniques to identify and quantify the specific MMPs secreted by the ciliary smooth muscle cells. The results demonstrated that these cells secrete MMP-1 (collagenase-1), MMP-2 (gelatinase-A), MMP-3 (stromelysin-1), and MMP-9 (gelatinase-B). nih.gov Following a 72-hour treatment with 200 nM of the prostaglandin analogues, a significant increase in the activity of these MMPs was observed in the cell culture medium. nih.gov

Specifically, treatment with 11-deoxy-PGE1 resulted in a 64% increase in the combined density scores for MMP-1 and MMP-2, a substantial 253% increase for MMP-9, and a 71% increase for MMP-3. nih.gov These findings strongly suggest that prostaglandins play a pivotal role in the remodeling of the ECM within the ciliary muscle by upregulating the secretion of key MMPs. This mechanism is thought to contribute to the increased uveoscleral outflow and subsequent reduction in intraocular pressure observed with topical prostaglandin administration. nih.gov While this study did not directly use this compound, the pronounced effects of the structurally similar 11-deoxy-PGE1 provide compelling evidence for its likely involvement in similar pathways.

The table below summarizes the key findings from the aforementioned study on the impact of a related prostaglandin on MMP secretion from human ciliary smooth muscle cells.

Prostaglandin AnalogMMP AffectedObserved Effect (Increase in Density Score)Cell Type
11-deoxy-PGE1MMP-1 & MMP-264%Human Ciliary Smooth Muscle Cells
11-deoxy-PGE1MMP-9253%Human Ciliary Smooth Muscle Cells
11-deoxy-PGE1MMP-371%Human Ciliary Smooth Muscle Cells

Methodologies for Researching 11 Deoxyprostaglandin F2alpha

Analytical Chemistry Techniques for Detection and Quantification

Accurate detection and quantification of 11-Deoxyprostaglandin F2alpha are critical for understanding its physiological and pathological roles. Given its low concentration in biological matrices and the presence of structurally similar isomers, highly sensitive and specific methods are required. uab.edu

Mass spectrometry (MS) is a cornerstone for the definitive identification and quantification of prostaglandins (B1171923) due to its exceptional sensitivity and specificity. springernature.com When coupled with chromatographic separation, it provides a powerful tool for analyzing complex biological samples. uab.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique for prostaglandin (B15479496) analysis. springernature.comdmbj.org.rs It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. springernature.com Electrospray ionization (ESI) is a common ionization method used for these molecules, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. sciex.comuab.edu The use of Multiple Reaction Monitoring (MRM) in tandem MS allows for highly specific quantification, where a specific parent ion is selected and fragmented, and a resulting characteristic fragment ion is monitored. sciex.com This approach minimizes interferences from the sample matrix and can distinguish between closely related prostaglandin isomers if they are chromatographically separated. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a classic and robust method for prostaglandin analysis, renowned for its high reproducibility and sensitivity. nih.gov For analysis by GC, prostaglandins like this compound must first be chemically modified through derivatization to increase their volatility and thermal stability. nih.govresearchgate.net A common approach involves converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov Analysis is often performed using negative-ion chemical ionization (NICI), which offers excellent sensitivity for these electrophoric derivatives. nih.gov

MethodIonization TechniqueKey AdvantagesCommon Application
LC-MS/MS Electrospray (ESI)High throughput, high sensitivity, less sample preparation compared to GC-MS. springernature.comQuantification of a wide range of prostaglandins in biological fluids like plasma and urine. springernature.comnih.gov
GC-MS Negative-Ion Chemical Ionization (NICI)Very high sensitivity, excellent reproducibility, extensive spectral libraries. nih.govQuantification of prostaglandins in cell culture supernatants and other biological samples. nih.gov

Chromatography is an indispensable step for isolating this compound from a complex mixture of lipids and other molecules prior to its detection. syngeneintl.com The choice of technique depends on the coupled detection method.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a widely used technique for separating prostaglandins from biological extracts. creative-proteomics.comnih.gov Reversed-phase columns (e.g., C18) are typically employed, separating compounds based on their hydrophobicity. sciex.com UPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. austinpublishinggroup.comwaters.com This enhanced resolution is particularly valuable for separating structurally similar prostaglandin isomers. waters.com

Gas Chromatography (GC): As a component of GC-MS, gas chromatography separates derivatized prostaglandins based on their boiling points and interaction with the stationary phase of the GC column. nih.govnih.gov The high resolving power of capillary GC columns is essential for separating different prostaglandin derivatives from one another before they enter the mass spectrometer. sigmaaldrich.com

Immunoassays offer a high-throughput and sensitive method for quantifying prostaglandins without the need for extensive sample purification and expensive instrumentation like mass spectrometers. slideshare.net These methods are based on the specific binding between an antibody and its target antigen.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunoassay format. antibodies.com For small molecules like prostaglandins, a competitive ELISA is typically employed. In this format, the this compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibody sites coated on a microplate. antibodies.com The amount of enzyme activity is inversely proportional to the concentration of the prostaglandin in the sample. antibodies.com The sensitivity of these kits can reach the picogram per milliliter range. caymanchem.com

Radioimmunoassay (RIA): RIA is another competitive binding assay that functions on a similar principle to competitive ELISA but uses a radiolabeled prostaglandin (e.g., labeled with tritium (B154650) or iodine-125) instead of an enzyme-labeled one. slideshare.netnih.gov The amount of radioactivity measured is inversely related to the amount of unlabeled prostaglandin in the sample. nih.gov While RIA is highly sensitive, the use of radioactive materials requires specialized laboratory facilities and licenses, making ELISA a more common choice in many research settings. nih.govresearchgate.net

PlatformPrincipleDetection MethodKey Features
ELISA Competitive binding with enzyme-labeled antigen. antibodies.comColorimetric or fluorometric. antibodies.comHigh sensitivity, no radioactive materials, suitable for high-throughput screening. nih.govresearchgate.net
RIA Competitive binding with radiolabeled antigen. nih.govScintillation counting. slideshare.netHigh sensitivity, well-established method, but involves radioactive hazards. nih.govresearchgate.net

Proper sample preparation is a critical first step to ensure accurate and reliable quantification of this compound, especially from complex biological matrices like plasma, urine, or tissue homogenates. dmbj.org.rscreative-proteomics.com

Sample Preparation: The initial step often involves an extraction to isolate lipids, including prostaglandins, from the aqueous biological sample and to remove interfering substances like proteins and salts. creative-proteomics.com

Liquid-Liquid Extraction (LLE): This classic method uses organic solvents (e.g., ethyl acetate) to extract the less polar prostaglandins from the aqueous sample. dmbj.org.rscreative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a more refined and commonly used technique that provides cleaner extracts. creative-proteomics.comnih.gov Samples are passed through a cartridge containing a solid adsorbent (e.g., C18), which retains the prostaglandins. Interfering compounds are washed away, and the purified prostaglandins are then eluted with a small volume of an organic solvent. nih.govnih.gov

Derivatization: Derivatization is a chemical modification process that is essential for the analysis of prostaglandins by GC-MS. researchgate.netyoutube.com The primary goals are to:

Increase Volatility: By replacing polar functional groups (hydroxyl and carboxyl) with nonpolar groups, the boiling point of the analyte is lowered, allowing it to be vaporized in the GC inlet without decomposition. sigmaaldrich.com

Improve Thermal Stability: Derivatives are generally more stable at the high temperatures used in GC. sigmaaldrich.com

Enhance Detection: For electron capture detection, electrophoric derivatives (e.g., pentafluorobenzyl esters) are created to significantly increase sensitivity. nih.gov

Common derivatization reactions for prostaglandins include silylation (to convert hydroxyl groups to trimethylsilyl ethers) and esterification (to convert the carboxylic acid group to a methyl or pentafluorobenzyl ester). nih.govnih.gov

Isotopic labeling is a powerful technique used for the absolute quantification of this compound and for studying its metabolic fate.

The gold-standard for quantification by mass spectrometry is the stable isotope dilution assay. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) ²H or carbon-13 ¹³C) to the sample as an internal standard before any extraction or processing steps. nih.govmedchemexpress.com For instance, a deuterated analog like this compound-d4 would be used. This internal standard is chemically identical to the endogenous compound and thus behaves the same way during sample preparation and analysis, correcting for any sample loss. nih.gov Because it has a different mass, the mass spectrometer can distinguish it from the unlabeled endogenous analyte, allowing for highly accurate and precise quantification. nih.gov

Furthermore, administering isotope-labeled compounds allows researchers to trace the metabolic pathways of this compound in vivo or in cell culture systems, identifying its downstream metabolites. nih.govwikipedia.org

Synthetic Chemistry Approaches for this compound and Analogs

The chemical synthesis of this compound and its analogs is crucial for producing standards for analytical assays and for creating novel compounds to probe biological functions. The synthesis of prostaglandins is a complex challenge due to the presence of multiple stereocenters and sensitive functional groups.

Historical and modern synthetic routes for prostaglandins, such as those pioneered by E.J. Corey, often involve multi-step sequences to control the stereochemistry at each chiral center. wikipedia.org The synthesis of 11-deoxyprostaglandins can be achieved through modifications of established routes for natural prostaglandins or via unique pathways. For example, the synthesis of 11-deoxyprostacyclin (B14409030) has been reported starting from the methyl ester of this compound, indicating the existence of a synthetic pathway to this precursor. nih.gov Additionally, patents describe methods for preparing various 11-deoxy-11-substituted prostaglandins, which could be adapted for the synthesis of the parent compound. google.com These syntheses often involve key steps like catalytic hydrogenation to control double bond stereochemistry and the strategic introduction of functional groups. google.com

Total Synthesis Strategies and Chiral Synthesis

The total synthesis of prostaglandins, including analogs like this compound, has been a significant area of research in organic chemistry. The foundational work by E.J. Corey on the total synthesis of PGF2α in 1969 laid the groundwork for many subsequent synthetic strategies. synarchive.com This landmark 17-step synthesis utilized a cyclopentadiene (B3395910) derivative as a starting material and elegantly constructed the complex prostanoid skeleton. synarchive.comyoutube.com

Over the years, more concise and stereoselective total syntheses of PGF2α have been developed. wikipedia.org For instance, a seven-step synthesis was reported that uses 2,5-dimethoxytetrahydrofuran (B146720) and S-proline as a chiral catalyst. wikipedia.org Another efficient five-step synthesis leading to a key intermediate has also been described, which then undergoes a cross-metathesis reaction to install the E-alkene. wikipedia.org These advancements in synthetic methodology have made prostaglandins and their analogs more accessible for research. The synthesis of the naturally occurring form of PGF2α has been a subject of numerous studies, highlighting the importance of stereochemical control in these synthetic endeavors. nih.govdocumentsdelivered.com

While specific total synthesis routes for this compound are not as extensively detailed in the provided results, the principles established for the synthesis of PGF2α are directly applicable. The key difference in the synthesis of this compound would be the absence of the hydroxyl group at the C-11 position, which would simplify certain synthetic steps by removing the need for its protection and deprotection.

Semi-Synthetic Modifications and Derivatization

Semi-synthetic modifications of naturally occurring or synthetically produced prostaglandins are a common approach to generate novel analogs with altered biological activities. This can involve the modification of existing functional groups to enhance potency, selectivity, or metabolic stability.

For analytical purposes, derivatization of prostaglandins is a crucial step, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, the conversion of prostaglandins to their methyl ester-n-butyloxime-dimethylisopropylsilyl (ME-nBO-DMiPS) ether or ME-nBO-cyclic diethylsilylene (DES) derivatives allows for their complete separation and sensitive detection. nih.gov This derivatization enhances the volatility and stability of the compounds for GC analysis and provides characteristic mass spectra for identification and quantification. nih.gov The detection limit for a derivatized PGF2α metabolite has been reported to be as low as 2 pg, demonstrating the high sensitivity of this approach. nih.gov

Enzymatic Synthesis and Biotransformation

The biosynthesis of prostaglandins in vivo is a complex enzymatic cascade. nih.gov It begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. youtube.comyoutube.com Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govyoutube.com From PGH2, various synthases produce the different types of prostaglandins. wikipedia.org

Specifically for PGF2α, its formation can be catalyzed by prostaglandin F synthase from PGH2 or by the reduction of Prostaglandin E2 (PGE2) by PGE2 9-ketoreductase. wikipedia.orgnih.govnih.gov This reductase has been purified from human brain and characterized. nih.gov

Microorganisms can also be utilized for the synthesis and transformation of prostaglandins. nih.gov This can involve de novo synthesis, transformation of arachidonic acid, or modification of existing prostaglandins through reactions like hydrolysis, hydroxylation, reduction, and beta-oxidation. nih.gov While direct enzymatic synthesis of this compound is not explicitly detailed, the enzymatic machinery for prostaglandin synthesis provides a potential avenue for its production through engineered pathways.

In Vitro Experimental Models

A variety of in vitro experimental models are employed to study the biological effects of this compound and related compounds.

Cell Culture Systems (Primary Cells, Established Cell Lines)

Cell culture systems are fundamental tools for investigating the cellular and molecular mechanisms of prostaglandin action. Both primary cells and established cell lines are utilized.

Primary Cells: Primary cultures of rat liver Ito cells have been used to demonstrate that neurotransmitters like noradrenaline and ATP can stimulate the release of PGF2α and PGD2. nih.gov This suggests a role for these cells in mediating nervous system signals that lead to prostaglandin release. nih.gov

Established Cell Lines: The MCF-7 breast cancer cell line has been used to study the effects of 11β-PGF2α, a stereoisomer of PGF2α. nih.gov In these cells, which were engineered to express the FP receptor, 11β-PGF2α was shown to activate signaling pathways (ERK and CREB) and induce the expression of the transcription factor Slug. nih.gov Endometrial adenocarcinoma cells stably expressing the FP receptor have been used to show that both PGE2 and PGF2α can up-regulate the expression of COX-2. nih.gov Studies on bovine corneal epithelial cells have shown that PGF2α can modulate cell growth and differentiation, particularly in the presence of keratocytes or their products. nih.gov Human luteinized granulosa cells have been used to investigate the inhibitory effect of PGF2α on progesterone (B1679170) production, with evidence pointing to the involvement of protein kinase C. nih.gov

Isolated Tissue Preparations and Organ Baths

Isolated tissue preparations, often studied in organ baths, are a classical pharmacological method for examining the contractile or relaxant effects of compounds on smooth muscle. nih.govnih.gov This technique allows for the measurement of isometric contraction in response to various agonists and antagonists. nih.gov

This compound has been shown to be a more potent agonist than PGF2α in inducing smooth muscle contractions in isolated rabbit aorta, dog saphenous vein, and guinea pig trachea. caymanchem.com This indicates that the absence of the 11-hydroxyl group enhances its contractile activity in these tissues. The potency of this compound was found to be approximately 20% less than that of U-46619, a stable thromboxane (B8750289) A2 mimetic. caymanchem.com

Recombinant Receptor Expression Systems

To study the specific interactions between a prostaglandin and its receptor, recombinant receptor expression systems are invaluable. These systems involve expressing a specific receptor in a host cell line that normally does not express it, allowing for the characterization of ligand binding and downstream signaling pathways in a controlled environment.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose. The human PGF2α receptor (PTGFR) has been expressed in HEK293 cells to create a stable and biologically relevant environment for in vitro analysis. antibodies.com This allows for the purification and study of the full-length transmembrane protein. antibodies.com

Wheat Germ Expression System: The human PGF2α receptor has also been expressed in a wheat germ system for the production of recombinant protein suitable for applications like ELISA and Western blotting. abcam.com

CRISPRa Technology: More advanced techniques like CRISPR activation (CRISPRa) are being used to develop kits for activating the expression of the endogenous PTGFR gene. origene.com

Investigating Receptor-G Protein Coupling: Recombinant systems have been crucial in dissecting the complex interactions between prostaglandin receptors and their downstream signaling partners, the G proteins. nih.gov For instance, by using CRISPR-Cas9 to create cell lines depleted of specific G proteins (Gαq/11 and Gα12/13), researchers have been able to study the competition between different G proteins for binding to the PGF2α receptor. nih.gov

In Vivo Animal Models for Mechanistic Studies

In vivo animal models are indispensable for understanding the complex interactions of this compound within a living organism. Rodent models, due to their genetic and physiological similarities to humans, are frequently employed. nih.gov These models can be broadly categorized into genetically modified strains and induced disease models, each offering unique insights into the function of this prostaglandin.

Rodent Models (e.g., genetically modified strains, induced disease models)

Rodent models have been instrumental in advancing our understanding of the prostaglandin signaling pathways that this compound is likely involved in. While direct studies on this compound are limited, research on the closely related Prostaglandin F2alpha (PGF2α) and its receptor (FP receptor) provides a strong framework for future investigations.

Genetically Modified Strains:

Genetically altered mice have become a cornerstone of biomedical research, allowing for the precise investigation of gene function. nih.gov The development of knockout mice, where a specific gene is inactivated, has been particularly valuable in prostaglandin research.

A key example is the use of FP receptor knockout (FP-/-) mice . Since this compound is structurally similar to PGF2α, it is hypothesized to exert its effects through the FP receptor. Studies on FP-/- mice have been crucial in delineating the roles of this signaling pathway in various physiological and pathological processes. For instance, research has shown that mice lacking the FP receptor exhibit altered responses in models of cardiovascular disease and neuroinflammation. nih.gov In a preclinical model of traumatic brain injury (TBI), FP-/- mice showed significantly less hippocampal swelling compared to wild-type mice, suggesting a role for the FP receptor pathway in exacerbating secondary injury.

The following table summarizes key findings from studies using FP receptor knockout mice, which can be extrapolated to hypothesize the potential areas of influence for this compound.

Model SystemKey Findings in FP-/- MicePotential Implication for this compound Research
Traumatic Brain Injury (CCI model)Reduced hippocampal swelling compared to wild-type mice after injury.This compound, acting through the FP receptor, may contribute to neuroinflammatory processes and secondary brain injury.
Demyelination (Cuprizone-induced model)Attenuation of demyelination, glial activation, and motor dysfunction when the FP receptor is blocked. nih.govSuggests a potential role for this compound in the pathology of demyelinating diseases like multiple sclerosis.
Blood Pressure RegulationImplicated in blood pressure regulation. nih.govThis compound could be investigated for its effects on cardiovascular homeostasis.

Induced Disease Models:

Induced disease models in rodents are used to mimic human pathologies and study the effects of endogenous compounds or potential therapeutics. These models are critical for understanding how a compound like this compound might be involved in the onset or progression of disease.

Inflammation Models: Chronic inflammation is a key driver of many diseases. nih.gov Rodent models of inflammation, such as those induced by lipopolysaccharide (LPS), can be used to study the pro- or anti-inflammatory effects of this compound. For example, in a rat model of chronic obstructive pulmonary disease (COPD), a different deoxy-prostaglandin, 15-deoxy-delta12,14-prostaglandin J2 (15d-PGJ2), was shown to have anti-inflammatory properties. This suggests that similar models could be employed to elucidate the role of this compound in inflammatory lung diseases.

Neuroinflammation and Injury Models: As suggested by studies on the FP receptor, the pathway is implicated in neuroinflammatory conditions. The cuprizone-induced demyelination model in mice, which mimics some aspects of multiple sclerosis, has been used to show that blocking the FP receptor can reduce demyelination and improve motor function. nih.gov Similarly, the controlled cortical impact (CCI) model of TBI has been instrumental in demonstrating the neuroprotective effects of FP receptor antagonism. These models would be highly relevant for investigating the specific contribution of this compound to these pathologies.

Ex Vivo Analysis from Animal Tissues

Ex vivo analysis bridges the gap between in vivo studies and in vitro experiments. It involves the study of tissues or organs taken from an animal in an artificial environment that mimics physiological conditions. This methodology allows for detailed investigation of cellular and molecular mechanisms without the complexities of a whole-body system.

For a compound like this compound, ex vivo analysis of tissues from rodent models can provide valuable information on its metabolism, receptor binding, and downstream signaling pathways. For instance, intestinal segments from rats have been used in an everted sac technique to study the absorption and metabolism of PGF2α, revealing age-related differences in its processing. This approach could be adapted to study the intestinal transport and metabolism of this compound.

Another powerful ex vivo technique is the analysis of tissue explants. Following in vivo administration of this compound in a rodent model of a specific disease, tissues of interest (e.g., brain, lung, or reproductive organs) can be harvested and analyzed for:

Receptor Occupancy: Determining the extent to which this compound binds to its target receptors in specific tissues.

Second Messenger Activation: Measuring the downstream signaling molecules, such as calcium or cyclic AMP, that are activated upon receptor binding.

Gene and Protein Expression: Quantifying changes in the expression of genes and proteins that are regulated by the this compound signaling pathway.

For example, studies on PGF2α have shown that its administration in vivo leads to Ca2+-dependent protein phosphorylation in rat luteal tissue when analyzed ex vivo. This type of ex vivo analysis would be critical to confirm the signaling cascade initiated by this compound in its target cells.

The following table provides examples of ex vivo analysis techniques and their potential application in this compound research.

Ex Vivo TechniqueTissue Source (from rodent model)Potential Application for this compound Research
Everted Gut SacSmall intestineTo study the absorption, transport, and metabolism of this compound across the intestinal epithelium.
Tissue Homogenate AnalysisBrain, lung, uterus, etc.To measure the concentration of this compound and its metabolites in specific organs.
Organ Bath StudiesIsolated blood vessels, uterine stripsTo investigate the direct contractile or relaxant effects of this compound on smooth muscle tissue.
Precision-Cut Tissue SlicesLiver, kidneyTo study the metabolism and potential toxicity of this compound in a system that preserves tissue architecture.

Pharmacological and Structural Investigations of 11 Deoxyprostaglandin F2alpha Analogs

Structure-Activity Relationship (SAR) Studies

The biological activity of 11-Deoxyprostaglandin F2alpha and its analogs is intricately linked to their specific structural features. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular determinants responsible for their pharmacological effects. These investigations have systematically explored how modifications to the prostaglandin (B15479496) scaffold influence receptor binding and functional outcomes.

Identification of Critical Structural Motifs for Biological Activity

A number of structure-activity relationships have been identified for 11-deoxyprostaglandin derivatives. The deoxygenation at the C-11 position itself has been shown to lower the biological activity when compared to natural prostaglandins (B1171923) like PGE1 and PGF1α. nih.gov The configuration of the hydroxyl group at C-9 is a critical determinant of activity; an α-hydroxy group leads to vasopressor and bronchoconstrictor activity, whereas a β-hydroxy or a keto group at this position results in vasodepressor and bronchodilator effects. nih.gov

The carboxyl group at the C-1 position is essential for optimal binding to the prostaglandin F (FP) receptor. nih.gov Its replacement with larger, similarly acidic groups like acylsulfonamide or tetrazole significantly diminishes binding affinity. nih.gov This highlights the importance of the C-1 carboxyl group for electrostatic interactions within the receptor binding pocket. nih.gov

Further modifications to the omega side chain also have a profound impact. Extension of this chain by two methylene (B1212753) groups has been shown to drastically reduce the activity of 11-deoxy PGF1α and its derivatives. nih.gov Conversely, the introduction of cyclic substituents into the omega chain can enhance binding to the FP receptor. nih.gov

Impact of Stereochemistry and Substituent Modifications on Receptor Binding and Functional Efficacy

The stereochemistry of the prostaglandin molecule is a crucial factor governing its biological activity profile. Epimerization at the C-15 position of 11-deoxy PGE1, for instance, inverts its biological response from vasodepressor and bronchodilator to vasopressor and bronchoconstrictor. nih.gov The chirality at the β-hydroxyl carbon has been demonstrated to influence binding kinetics, affinities, and agonist activities. nih.gov

The introduction of a methyl group at C-15 of 11-deoxy PGF1α not only increases but also prolongs its vasopressor and bronchoconstrictor activity. nih.gov In contrast, substitution for the 15-hydroxyl group, while only modestly affecting FP receptor binding, completely abolishes binding to the prostaglandin transporter (PGT). nih.gov This differential effect underscores the distinct structural requirements for binding to these two proteins. nih.gov

Design and Characterization of Selective Ligands

The insights gained from SAR studies have paved the way for the rational design and synthesis of selective ligands that target specific prostaglandin receptors. This has enabled the development of tool compounds to probe the physiological roles of these receptors and has opened avenues for potential therapeutic interventions.

Development of Receptor Agonists and Antagonists (e.g., TP agonists, FP antagonists)

11-Deoxy PGF2α itself acts as a potent agonist at the thromboxane (B8750289) A2 receptor (TP). nih.govglpbio.com It has been shown to be more potent than PGF2α in inducing smooth muscle contractions in various tissues. glpbio.com Its activity as a TP agonist has been explored in preclinical models, for instance, to partially alleviate embryo crowding. nih.gov

In the realm of FP receptor antagonists, several classes of compounds have been developed. Early examples included dimethyl amide and dimethyl amine derivatives of PGF2α. nih.gov Subsequently, fluorinated PGF2α analogs such as AL-8810 (a competitive antagonist) and AL-3138 (a non-competitive antagonist) were discovered. nih.gov Non-prostanoid structures, including the thiazolidinone AS604872 and the D-amino acid-based oligopeptide PDC31, have also been identified as FP receptor antagonists. nih.gov AL-8810, in particular, has demonstrated sub-micromolar in vitro potency and significant selectivity over other prostaglandin receptors, making it a widely used tool compound in research. nih.gov

The development of selective agonists for the FP receptor has also been a focus of research. Carboprost, a PGF2α analog, is a clinically used FP receptor agonist. nih.gov However, its utility is sometimes limited by off-target effects on other prostaglandin receptors like the EP3 receptor. nih.gov Latanoprost is another selective FP receptor agonist, though its use can be constrained by poor solubility and rapid clearance. nih.gov Research into 13,14-dihydro prostaglandin F1α analogs has yielded potent and selective ligands for the human FP receptor, which lack the C13-C14 double bond found in PGF2α but retain high binding affinity. nih.gov

Table 1: Examples of 11-Deoxyprostaglandin F2α Analogs and Related Ligands

Compound NameReceptor Target(s)ActivityKey Structural Features/Notes
11-Deoxyprostaglandin F2α TP, FPAgonistPotent TP agonist, also interacts with FP receptor. nih.govglpbio.com
AL-8810 FPCompetitive AntagonistFluorinated PGF2α analog. nih.gov
AL-3138 FPNon-competitive AntagonistFluorinated PGF2α analog. nih.gov
Carboprost FP (primary), EP3AgonistPGF2α analog used clinically. nih.gov
Latanoprost FPSelective AgonistFP receptor selective agonist. nih.gov
13,14-dihydro PGF1α analogs FPPotent and Selective LigandsLack the C13-C14 double bond. nih.gov

Analysis of Ligand-Biased Signaling at GPCRs

The concept of ligand-biased signaling, where a ligand preferentially activates certain downstream signaling pathways of a G protein-coupled receptor (GPCR) over others, is an emerging area of pharmacology. nih.govnih.gov This phenomenon suggests that ligands can stabilize distinct receptor conformations that favor coupling to specific intracellular signaling partners, such as different G proteins or β-arrestins. nih.gov

While the direct investigation of ligand-biased signaling specifically for 11-Deoxyprostaglandin F2α analogs is an evolving field, the principles are highly relevant. The diverse biological effects observed with structurally similar prostaglandin analogs hint at the possibility of biased agonism. For instance, the ability of different analogs to elicit distinct physiological responses despite binding to the same receptor could be explained by the activation of different signaling cascades.

The development of biased ligands for prostaglandin receptors holds therapeutic promise, as it could allow for the separation of desired therapeutic effects from unwanted side effects. nih.gov For example, a biased agonist might activate a G protein-mediated pathway responsible for a therapeutic outcome while avoiding the β-arrestin-mediated pathway that could lead to receptor desensitization or adverse effects. However, achieving complete bias is challenging due to the inherent flexibility of GPCRs. nih.gov

Preclinical Strategies for Modulating this compound Activity

Preclinical strategies to modulate the activity of 11-Deoxyprostaglandin F2α and its analogs focus on the use of the selective agonists and antagonists that have been developed. These tool compounds are invaluable in animal models to dissect the physiological and pathophysiological roles of the receptors they target.

For example, the TP agonist activity of 11-Deoxy PGF2α has been utilized in preclinical studies to investigate its role in reproductive processes. nih.gov By administering this compound, researchers can probe the consequences of activating the TP receptor in specific physiological contexts.

Conversely, FP receptor antagonists like AL-8810 have been employed in various preclinical models to block the effects of endogenous FP receptor activation. nih.gov This has allowed for the investigation of the FP receptor's role in conditions such as stroke, traumatic brain injury, and pain. nih.gov The use of such antagonists helps to elucidate the therapeutic potential of blocking this signaling pathway.

Future preclinical strategies will likely involve the characterization of more recently developed and highly selective ligands, including those with biased signaling properties. These studies will be crucial for validating new therapeutic targets and for advancing our understanding of the complex biology of the prostaglandin system.

Chemical Biology Approaches to Probe Signaling Pathways

The elucidation of the signaling pathways of 11-deoxy-PGF2α analogs has been significantly advanced by innovative chemical biology techniques. These approaches allow for the precise investigation of molecular interactions and cellular responses, providing a deeper understanding of how these compounds exert their effects.

Photoaffinity Labeling for Target Identification: A powerful tool for identifying the direct binding partners of bioactive molecules is photoaffinity labeling. acs.orgnih.gov This technique involves chemically modifying a ligand of interest, such as an 11-deoxy-PGF2α analog, to incorporate a photoreactive group and a bio-orthogonal tag (e.g., an alkyne or azide). acs.orgnih.gov Upon binding to its target protein, the photoreactive group is activated by UV light, forming a covalent bond between the ligand and the protein. acs.orgnih.gov The bio-orthogonal tag is then used to attach a reporter molecule, such as biotin (B1667282) or a fluorescent dye, enabling the isolation and identification of the target protein via methods like mass spectrometry. acs.org While specific applications to 11-deoxy-PGF2α are not extensively documented, the synthesis of photoaffinity probes for PGF2α, such as those with a perfluorinated aryl azide, has been explored. nih.gov However, the addition of bulky hydrophobic groups at the C-18 position of the omega-side chain was found to reduce receptor binding affinity, highlighting the critical need for careful probe design to maintain biological activity. nih.gov

Genetically Encoded Fluorescent Sensors: A cutting-edge approach for visualizing the real-time dynamics of signaling molecules within living cells is the use of genetically encoded fluorescent sensors. biorxiv.orgresearchgate.net These sensors are engineered proteins, often based on G protein-coupled receptors (GPCRs), that exhibit a change in fluorescence upon binding to their specific ligand. biorxiv.org For instance, a genetically encoded sensor for Prostaglandin E2 (PGE2), termed GRABPGE2-1.0, was developed by fusing a conformationally sensitive fluorescent protein to a modified PGE2 receptor. biorxiv.orgresearchgate.net This sensor allows for the monitoring of PGE2 levels with high spatial and temporal resolution in various biological contexts, including in vivo models of inflammation and seizure. biorxiv.orgresearchgate.net While a specific sensor for 11-deoxy-PGF2α has not yet been reported, this technology represents a promising future direction for dissecting its signaling pathways with unprecedented detail.

Fluorescent Ligands and Antibodies: The use of fluorescently labeled ligands and antibodies provides a more traditional yet valuable method for studying receptor distribution and function. Fluorescently tagged antibodies against specific prostaglandin receptors, such as the FP receptor, have been utilized in immunofluorescence microscopy to visualize receptor localization in various tissues, including the human sclera. arvojournals.orgarvojournals.org This technique, combined with methods like RT-PCR to detect receptor mRNA, helps to establish the expression of target receptors in specific cell types and tissues, providing a basis for understanding the potential sites of action for 11-deoxy-PGF2α analogs. arvojournals.orgarvojournals.org

Investigation of Pharmacological Interventions in Mechanistic Models

The pharmacological effects of 11-deoxy-PGF2α and its analogs have been investigated in a variety of in vitro and in vivo models, revealing a diverse range of biological activities and shedding light on their mechanisms of action.

Structure-Activity Relationship Studies in Physiological Models: Early investigations in anesthetized guinea pigs established key structure-activity relationships for a series of 11-deoxy prostaglandin derivatives. These studies demonstrated that the removal of the hydroxyl group at the C-11 position generally reduces the biological activity compared to the parent prostaglandins. The stereochemistry at other positions was found to be critical; for example, epimerization at C-15 of 11-deoxy PGE1 converted its vasodepressor and bronchodilator effects into vasopressor and bronchoconstrictor activities. Furthermore, the nature of the substituent at the C-9 position significantly influenced the pharmacological profile, with a keto or β-hydroxy group conferring vasodepressor and bronchodilator properties, while an α-hydroxy group led to vasopressor and bronchoconstrictor effects.

Compound/ModificationModelObserved Effect
11-Deoxygenation of PGE1 and PGF1αAnesthetized guinea pigLowered biological activity
Epimerization at C-15 of 11-deoxy PGE1Anesthetized guinea pigConverted vasodepressor and bronchodilator responses to vasopressor and bronchoconstrictor
α-hydroxy group at C-9Anesthetized guinea pigVasopressor and bronchoconstrictor activity
Keto or β-hydroxy group at C-9Anesthetized guinea pigVasodepressor and bronchodilator activity

Modulation of Ion Channels: Recent studies have identified specific ion channels as molecular targets for 11-deoxyprostaglandins. For instance, 11-Deoxyprostaglandin F2α has been shown to be an activator of TREK-2 (TWIK-related potassium channel 2) channels, with an EC50 of 0.294 μM, and an inhibitor of TREK-1 channels. These channels are involved in various physiological processes, including pain perception, and represent a novel signaling pathway for this class of compounds.

Luteolytic Effects: PGF2α and its analogs are potent luteolytic agents, causing the regression of the corpus luteum. wikipedia.org Mechanistic studies using the PGF2α analog cloprostenol (B1669231) in a rat model of luteinized ovaries demonstrated a rapid and transient inhibition of the luteal adenylate cyclase system. nih.gov This effect was observed as a reduced response to various stimulatory agents, suggesting that a common factor, likely the stimulatory G-protein (Ns), is a key target in the mechanism of action of PGF2α-induced luteolysis. nih.gov

Skeletal Muscle Growth: In an in vitro model using skeletal muscle cells, PGF2α and its analogs were found to increase myotube size. nih.gov This effect was not due to an enhancement of initial myotube formation but rather the recruitment of new cells to fuse with existing myotubes. This process was shown to be mediated through the FP receptor and involved the activation of the calcium-regulated transcription factor, nuclear factor of activated T cells (NFAT), specifically the NFATC2 isoform. nih.gov This finding establishes a novel signaling pathway linking prostaglandin receptor activation to skeletal muscle growth.

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Lipidomics, Metabolomics, Proteomics)

A significant future direction lies in the comprehensive analysis of 11-Deoxyprostaglandin F2alpha within the broader biological context using advanced omics technologies. While specific lipidomic, metabolomic, or proteomic studies centered exclusively on this compound are not yet widely published, the methodologies for such investigations are well-established for related lipids.

Lipidomics and Metabolomics: High-throughput assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are capable of profiling hundreds of polyunsaturated fatty acids (PUFAs) and their oxidized derivatives, known as oxylipins, which include prostaglandins (B1171923). nih.gov The application of these targeted lipidomic and metabolomic approaches will be crucial for several key areas of investigation:

Metabolic Fate: Determining the metabolic pathway of this compound after its introduction into biological systems. This includes identifying its downstream metabolites and understanding its rate of degradation compared to endogenous prostaglandins.

Biomarker Discovery: In disease models, comprehensive metabolomic profiling could identify unique metabolic signatures associated with the administration of this compound, potentially leading to new biomarkers for its activity or for the disease state itself.

Proteomics: Proteomic analyses can shed light on the cellular machinery that interacts with or is regulated by this compound. Research on the closely related PGF2α has demonstrated that it can stimulate the protein expression of enzymes like 11β-hydroxysteroid dehydrogenase 1 (HSD11B1) through post-transcriptional mechanisms. nih.gov Future proteomic studies on this compound could:

Identify Protein Interactions: Utilize techniques like affinity purification-mass spectrometry to pull down proteins that directly bind to this compound or its receptors.

Map Signaling Pathways: Employ quantitative proteomics to compare the proteomes of cells in the presence and absence of the compound, revealing upregulated or downregulated proteins and thus mapping the signaling pathways it activates. This could confirm whether it signals through the known Prostaglandin (B15479496) F receptor (FP receptor) and if it biases signaling towards specific pathways, such as MAPK activation, as has been shown for other ligands acting on the FP receptor. nih.gov

High-Throughput Screening for Novel Modulators

The discovery of molecules that can fine-tune the activity of this compound or its downstream targets is a promising avenue for therapeutic development. High-throughput screening (HTS) provides the necessary platform to test vast libraries of compounds for their ability to either mimic, enhance, or inhibit the effects of this compound.

While specific HTS campaigns for this compound are not yet documented, established HTS assays for other prostaglandin pathways can serve as a blueprint. For example, HTRF (Homogeneous Time-Resolved Fluorescence) based assays have been successfully developed to screen for inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.govrevvity.com A similar approach could be adapted for targets in the this compound pathway.

Potential HTS Assay Designs:

Receptor-Binding Assays: A competitive binding assay using a labeled version of this compound and cells expressing the FP receptor could identify compounds that occupy the same binding site.

Functional Assays: A cell-based HTS could measure a functional readout of receptor activation, such as calcium mobilization or the production of a downstream second messenger. Live-cell imaging has been used in HTS to identify antagonists of the T cell stop signal, including prostaglandin E2 (PGE2). nih.gov

Gene Reporter Assays: A reporter gene (e.g., luciferase) placed under the control of a promoter that is activated by the this compound signaling pathway could provide a quantifiable output of pathway activation.

These screening efforts could uncover novel agonists, antagonists, or allosteric modulators, providing valuable tools for both research and potential therapeutic intervention.

Advanced Imaging and Live-Cell Microscopy for Localization and Dynamics

Understanding where and when this compound acts within a cell is critical to understanding its function. Advanced imaging techniques offer the ability to visualize the spatiotemporal dynamics of lipids and their interactions in living cells. oup.comnih.gov

Emerging Imaging Strategies:

Fluorescent Probes: The development of a fluorescently-labeled analog of this compound would be a significant step forward. Such a probe would allow for direct visualization of its uptake, intracellular trafficking, and localization to specific organelles or membrane microdomains using confocal or two-photon microscopy. pnas.org This approach has been used to monitor lipid droplet dynamics and the effects of other prostaglandin analogs on cell morphology. acs.orgnih.gov

Genetically Encoded Biosensors: A powerful future direction is the creation of genetically encoded fluorescent biosensors that can report on the local concentration of this compound in real-time. Recently, a sensor for PGE2 was developed, demonstrating the feasibility of this approach for prostaglandins. biorxiv.org A similar sensor for the FP receptor could visualize where and when the receptor is activated within a living cell or even in vivo.

These imaging studies will provide crucial insights into the compound's mechanism of action, revealing its sites of engagement and the dynamic cellular processes it influences.

Mechanistic Exploration of Unidentified Biological Functions and Interactions

A primary goal of future research will be to move beyond its identity as a PGF2α analog and to delineate the unique biological functions of this compound. Much of the current understanding of its potential activity is inferred from related compounds. For example, its stereoisomer, 11β-Prostaglandin F2α, is a bioactive metabolite that can stimulate the FP receptor, leading to downstream signaling events like ERK phosphorylation and changes in gene expression in breast cancer cells. nih.govcaymanchem.com

Key Research Questions for Mechanistic Exploration:

Receptor Specificity and Biased Agonism: Does this compound interact exclusively with the FP receptor, or does it engage other prostanoid receptors? Furthermore, does its binding to the FP receptor activate the same complement of signaling pathways as PGF2α, or does it exhibit "biased agonism," preferentially activating certain pathways (e.g., G-protein signaling vs. β-arrestin pathways) over others? nih.gov

Novel Biological Roles: Exploring its effects in a wide range of physiological and pathological contexts beyond the classical roles of PGF2α in smooth muscle contraction and luteolysis is essential. wikipedia.org Given that prostaglandins have diverse roles in inflammation, cancer, and neuroscience, it is plausible that this compound possesses novel activities in these areas.

Structure-Activity Relationship: Systematic modification of the this compound structure and comparison of the biological activities of the resulting analogs can help to map the chemical features responsible for its specific effects. Studies on other prostaglandin enantiomers and isomers have shown that small stereochemical changes can dramatically alter biological potency and function. nih.gov

By addressing these questions, researchers can build a comprehensive profile of this compound's unique biological signature, paving the way for its potential application as a specific molecular probe or therapeutic agent.

Q & A

Q. What are the primary analytical methods for quantifying 11-Deoxyprostaglandin F2α and its isomers in biological samples?

  • Methodological Answer : Quantification typically employs immunoassays (e.g., ELISA) and mass spectrometry (MS)-based techniques.
  • Competitive ELISA (e.g., for PGF2α derivatives) uses antibodies specific to the target analyte, with a detection range of 9.88–800 pg/mL and cross-reactivity validated for structurally similar compounds .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher specificity, especially for distinguishing isomers like 11β-PGF2α and 8-iso-PGF2α. Deuterated internal standards (e.g., 11β-PGF2α-d9) are critical for correcting matrix effects and ensuring accuracy .

Q. How is 11-Deoxyprostaglandin F2α biosynthesized in vivo?

  • Methodological Answer : Biosynthesis involves enzymatic pathways shared with other prostaglandins. Key steps include:
  • Cyclooxygenase (COX)-2-dependent oxidation of precursor fatty acids (e.g., arachidonic acid) to generate endoperoxide intermediates.
  • Reduction by prostaglandin F synthase (PGFS) to form the final product. This two-step mechanism is analogous to prostamide F2α synthesis from anandamide via COX-2 and PGFS .

Q. What physiological roles does 11-Deoxyprostaglandin F2α play in oxidative stress studies?

  • Methodological Answer : 11-Deoxyprostaglandin F2α derivatives (e.g., 8-iso-PGF2α) are biomarkers of lipid peroxidation.
  • Experimental Design : Measure urinary 8-iso-PGF2α via LC-MS/MS to assess oxidative stress in conditions like diabetes. Correlate levels with glycemic variability metrics (e.g., Mean Amplitude of Glycemic Excursions, MAGE) to isolate acute glucose fluctuations as oxidative triggers .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the receptor specificity of 11-Deoxyprostaglandin F2α analogs?

  • Methodological Answer :
  • Functional Antagonism Assays : Use synthetic analogs (e.g., Prostaglandin F2α dimethyl amide) as weak FP receptor antagonists. Test in tissue models (e.g., gerbil colon) to quantify inhibition of contractile responses at varying concentrations (e.g., IC50 determination) .
  • Receptor Knockout Models : Compare wild-type and FP receptor-deficient tissues to confirm ligand-receptor interactions .

Q. What experimental strategies are recommended for elucidating the metabolic pathways of 11-Deoxyprostaglandin F2α in reproductive biology?

  • Methodological Answer :
  • Temporal Expression Profiling : Use qPCR and Western blotting to track PGFS and FP receptor levels in endometrial tissues across estrous cycles or pregnancy stages .
  • Calcium Signaling Assays : Measure intracellular Ca²⁺ flux in endometrial cells treated with 11-Deoxy-PGF2α analogs to link receptor activation to downstream signaling (e.g., NF-κB activation) .

Q. How can researchers address challenges in distinguishing 11-Deoxyprostaglandin F2α isomers during analytical quantification?

  • Methodological Answer :
  • Chromatographic Optimization : Use high-resolution LC (e.g., UPLC) with C18 columns and gradient elution to separate isomers (e.g., 11β-PGF2α vs. 15-keto-PGF2α).
  • Stable Isotope-Labeled Standards : Incorporate deuterated analogs (e.g., 11β-PGF2α-d9) to enhance MS detection specificity and validate isomer identification .

Q. What are the best practices for validating the role of 11-Deoxyprostaglandin F2α in disease models?

  • Methodological Answer :
  • Pharmacological Inhibition : Administer COX-2 inhibitors (e.g., celecoxib) in animal models to suppress prostaglandin synthesis and observe phenotypic changes.
  • Genetic Approaches : Use CRISPR/Cas9 to knock out PGFS or FP receptors and assess disease progression (e.g., hepatic gluconeogenesis in obesity models) .

Key Methodological Considerations

  • Data Reproducibility : Ensure open-access deposition of raw datasets (e.g., LC-MS chromatograms, receptor binding curves) in public repositories per PLOS guidelines .
  • Ethical Reporting : Collaborate with scientific writers to translate complex findings (e.g., isomer-specific effects) into accessible language for interdisciplinary audiences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.